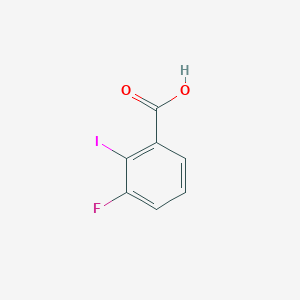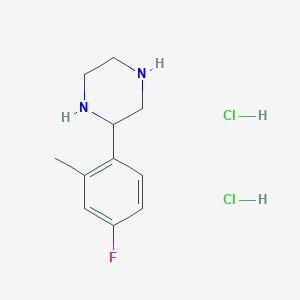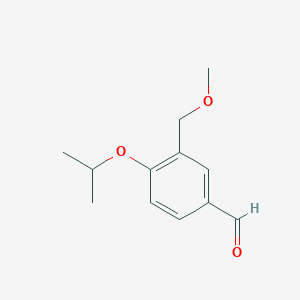![molecular formula C13H17N3O4 B1322243 Ethyl 4-((2-hydroxyethyl)amino)-2,6-dimethylfuro[2,3-d]pyrimidine-5-carboxylate CAS No. 950275-57-7](/img/structure/B1322243.png)
Ethyl 4-((2-hydroxyethyl)amino)-2,6-dimethylfuro[2,3-d]pyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound of interest, Ethyl 4-((2-hydroxyethyl)amino)-2,6-dimethylfuro[2,3-d]pyrimidine-5-carboxylate, is a pyrimidine derivative. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The pyrimidine derivatives are known for their various biological activities and applications in medicinal chemistry. They are often synthesized and characterized for their potential use as pharmaceuticals, with particular interest in their interactions at the molecular level and their physical and chemical properties.
Synthesis Analysis
The synthesis of pyrimidine derivatives typically involves reactions that form the pyrimidine ring or modify its substituents. For example, the synthesis of ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was achieved through a Biginelli three-component cyclocondensation reaction, which is a common method for synthesizing pyrimidine derivatives . Similarly, other derivatives, such as ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate, were synthesized and tested for their biological activities .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often analyzed using spectroscopic methods and quantum chemical calculations. For instance, ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was characterized by FT-IR, 1H NMR, UV-Vis, and mass spectroscopy, and its properties were evaluated by quantum chemical calculations . These analyses provide insights into the electronic transitions, vibrational modes, and molecular interactions within the compounds.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution, condensation, and cyclocondensation. The reactivity of these compounds is often studied using local reactivity descriptors such as Fukui functions, softness, and electrophilicity indices, which help identify reactive sites within the molecule . These analyses are crucial for understanding how pyrimidine derivatives interact with biological targets and for designing compounds with desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as their thermodynamic parameters, binding energies, and spectroscopic properties, are evaluated to understand their stability and reactivity. For example, the binding energy of the dimer formed by ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was calculated to be 10.40 kcal/mol using DFT calculations, indicating the strength of intermolecular interactions . These properties are essential for predicting the behavior of these compounds in biological systems and for their potential development as drugs.
科学研究应用
Synthesis and Properties
Ethyl 4-((2-hydroxyethyl)amino)-2,6-dimethylfuro[2,3-d]pyrimidine-5-carboxylate is involved in various synthetic processes. For instance, its derivatives, such as ethyl 2,3,4,8-tetrahydro-3-methyl-2,4-dioxopyrido[2,3-d] pyrimidine-6-carboxylates, are synthesized through condensation reactions and have unique rearrangement properties under hydrolysis (Nagamatsu, Koga, & Yoneda, 1984).
Pharmaceutical Applications
This compound and its derivatives show potential in pharmaceutical research. Pyrimidine-5-carboxylate derivatives synthesized from this compound have been evaluated for antibacterial, antifungal, and anti-inflammatory activities (A.S.Dongarwar et al., 2011).
Chemical Transformations
The compound is also used in chemical transformations. For example, it undergoes transformations to produce various pyrimidine derivatives, which are used in further chemical synthesis (Zupančič, Svete, & Stanovnik, 2009).
Material Science Applications
In material science, derivatives of this compound are used in the synthesis of novel compounds with unique structural properties. These synthesized materials are studied for various potential applications, including as precursors for advanced materials (Sherif, Youssef, Mobarak, & Abdel-fattah, 1993).
安全和危害
属性
IUPAC Name |
ethyl 4-(2-hydroxyethylamino)-2,6-dimethylfuro[2,3-d]pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-4-19-13(18)9-7(2)20-12-10(9)11(14-5-6-17)15-8(3)16-12/h17H,4-6H2,1-3H3,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTDQHIIWXYWST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=NC(=NC(=C12)NCCO)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((2-hydroxyethyl)amino)-2,6-dimethylfuro[2,3-d]pyrimidine-5-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(1H-Pyrazol-1-YL)ethyl]piperazine](/img/structure/B1322166.png)


![2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B1322175.png)


![1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B1322181.png)


![Thieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1322189.png)
![Methyl thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B1322190.png)
![Furo[2,3-c]pyridine-5-carboxaldehyde](/img/structure/B1322191.png)